molecular formula C4H7N5O B14008406 N-(2-Methyl-2H-tetrazol-5-yl)-acetamide CAS No. 6154-06-9

N-(2-Methyl-2H-tetrazol-5-yl)-acetamide

Cat. No.: B14008406
CAS No.: 6154-06-9
M. Wt: 141.13 g/mol
InChI Key: LNNSLBKTJSIVFU-UHFFFAOYSA-N
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Description

N-(2-Methyl-2H-tetrazol-5-yl)-acetamide is a useful research compound. Its molecular formula is C4H7N5O and its molecular weight is 141.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6154-06-9

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

N-(2-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C4H7N5O/c1-3(10)5-4-6-8-9(2)7-4/h1-2H3,(H,5,7,10)

InChI Key

LNNSLBKTJSIVFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(N=N1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2-Methyl-2H-tetrazol-5-yl)-acetamide

The traditional synthesis of this compound and related structures relies on well-established chemical reactions. These methods can be broadly categorized into cyclization approaches for forming the tetrazole ring, acylation strategies for adding the acetamide (B32628) moiety, and reactions starting from key precursors like 2-Methyl-2H-tetrazol-5-amine.

Cyclization Approaches for Tetrazole Ring Formation

The formation of the tetrazole ring is a critical step in the synthesis of this compound. A predominant method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govthieme-connect.com This reaction is a powerful tool for creating the nitrogen-rich heterocyclic system. thieme.de For instance, the reaction of an appropriate nitrile precursor with an azide source, often under acidic or basic conditions, leads to the formation of the tetrazole ring.

Another significant cyclization protocol involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure. This one-pot synthesis is advantageous due to its mild reaction conditions, short reaction times, and high yields. acs.orgorganic-chemistry.org The process typically involves the treatment of the intermediate with iodine and potassium iodide under basic conditions to facilitate the cyclization and formation of the 2,5-disubstituted tetrazole. acs.orgorganic-chemistry.org

The following table summarizes key cyclization approaches for tetrazole ring formation:

Cyclization MethodKey ReactantsTypical ConditionsReference
[3+2] CycloadditionNitrile, AzideAcidic or basic
Oxidative Ring ClosureAryldiazonium salt, AmidineI2/KI, basic acs.orgorganic-chemistry.org

Acylation Strategies for Acetamide Moiety Introduction

Once the tetrazole ring is in place, specifically with an amino group at the 5-position, the introduction of the acetamide moiety is typically achieved through acylation. This involves the reaction of the amino group of a 5-amino-2-methyl-2H-tetrazole precursor with an acetylating agent. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. researchgate.nettubitak.gov.tr

The reaction is often carried out in the presence of a base to neutralize the acid byproduct and to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. Triethylamine is a frequently used base for this purpose. researchgate.net The choice of solvent can vary, with aprotic solvents like dimethylformamide (DMF) being common. researchgate.nettubitak.gov.tr

Key reagents in the acylation step are highlighted in the table below:

Acylating AgentBaseSolventReference
Acetic AnhydrideTriethylamineDMF researchgate.net
Acetyl ChlorideNot specifiedNot specified tubitak.gov.tr

Reactions Involving 2-Methyl-2H-tetrazol-5-amine Precursors

The compound 2-Methyl-2H-tetrazol-5-amine is a crucial intermediate in the synthesis of this compound. nih.gov The photochemical behavior of 2-Methyl-2H-tetrazol-5-amine has been studied, revealing that upon UV excitation, it can undergo transformations to form intermediates like nitrile imines. acs.orgresearchgate.netualg.pt While not a direct synthetic route to the acetamide, this research provides insight into the reactivity of the precursor.

Multi-Step Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often involves multi-step reaction sequences. researchgate.net These syntheses allow for the introduction of various functional groups on the tetrazole ring or the acetamide moiety, leading to a diverse range of compounds for further study. For example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized through multi-step processes. nih.govmdpi.com

These multi-step syntheses often begin with the formation of a core biphenyl (B1667301) tetrazole structure, followed by a series of reactions to build the rest of the molecule, including the introduction of the pentanamido and methyl butanoic acid groups. nih.govmdpi.com Similarly, the synthesis of novel 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues also proceeds through a multi-step pathway. asianpubs.org

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental friendliness of tetrazole synthesis, advanced techniques and optimization strategies have been developed. These include the use of catalysts to promote the key ring-forming reactions.

Catalytic Approaches in Tetrazole Synthesis

Catalysis plays a significant role in modern organic synthesis, and the formation of tetrazoles is no exception. Various metal-based catalysts have been employed to facilitate the [3+2] cycloaddition of nitriles with azides. For example, cobalt(II) complexes have been shown to efficiently catalyze this reaction, proceeding through a cobalt(II)-diazido intermediate. acs.org

Other catalytic systems that have been developed for the synthesis of 2,5-disubstituted tetrazoles include silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts. thieme.de Copper-catalyzed reactions have also been explored, such as the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids. researchgate.net Nanomaterial-based catalysts, including those supported on graphene oxide or magnetic nanoparticles, have also been investigated for the green synthesis of tetrazoles. rsc.org

The following table provides a summary of various catalytic approaches:

CatalystReaction TypeReference
Cobalt(II) complex[3+2] Cycloaddition acs.org
Silver catalyst[3+2] Cycloaddition thieme.de
Cu2OCross-coupling researchgate.net
Nanomaterial catalystsVarious rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijrpr.comasianpubs.org This technology is particularly effective for the synthesis of heterocyclic compounds like tetrazoles. asianpubs.orguobaghdad.edu.iq For the synthesis of N-substituted tetrazole derivatives, microwave irradiation can significantly enhance the efficiency of cyclization and derivatization steps. ijrpr.com

While a specific protocol for this compound is not detailed in the literature, analogous syntheses of related tetrazole compounds demonstrate the utility of this approach. For instance, the one-pot reaction of 5-aminotetrazole (B145819) with other reactants under controlled microwave heating has been shown to produce complex tetrazole derivatives in high yields in a matter of minutes. ijrpr.com Conventional methods for similar reactions can require several hours. researchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Reaction TypeMethodReaction TimeYield (%)Reference Example
1,2,4-Triazole Derivative SynthesisConventional Heating27 hoursModerate researchgate.net
1,2,4-Triazole Derivative SynthesisMicrowave Irradiation30 minutes96% researchgate.net
Tetrazole Derivative SynthesisConventional Heating130 minutes25% researchgate.net
Tetrazole Derivative SynthesisMicrowave Irradiation10 minutes77% researchgate.net

Green Chemistry Principles in Synthetic Pathways

Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jchr.orgbohrium.com The synthesis of tetrazole derivatives is increasingly being viewed through this lens. jchr.orgeurekaselect.comresearchgate.net

Key principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are a prime example of this, offering a step-economical approach to complex molecules. bohrium.comeurekaselect.com

Use of Safer Solvents and Reagents : Traditional tetrazole syntheses sometimes employ solvents like DMF (dimethylformamide), which are now recognized as toxic. jchr.org Green methodologies prioritize the use of safer solvents like water or ethanol, or even solvent-free conditions. jchr.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. Efficient catalysts can enable reactions under milder conditions and can often be recycled and reused. acs.org

Adopting green chemistry principles, such as utilizing one-pot, microwave-assisted reactions with non-toxic reagents, represents a sustainable pathway for the production of tetrazole compounds. jchr.org

Chemical Reactivity and Mechanistic Studies

The reactivity of this compound is governed by the functional groups present: the N-methyltetrazole ring and the N-acetamide side chain.

Oxidation Reactions

The tetrazole ring is a highly stable, aromatic heterocyclic system and is generally resistant to oxidation under standard conditions. While strong oxidizing agents can be used to introduce functionalities in some cases, such as the formation of N-hydroxy tetrazoles using Oxone®, the core ring remains intact. mdpi.com For this compound, the most likely site for oxidation would be the methyl group, potentially converting it to a hydroxymethyl or carboxylic acid group under harsh conditions, though the tetrazole ring itself would exhibit considerable stability.

Reduction Reactions

The tetrazole ring is also highly resistant to chemical reduction. The most reactive site for reduction in this compound is the carbonyl group of the acetamide moiety. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing amides to their corresponding amines. Therefore, treatment of the compound with such a reagent would be expected to yield N-(2-Methyl-2H-tetrazol-5-yl)-ethylamine.

Electrophilic Aromatic Substitution on Aromatic Analogues

The this compound molecule itself is not a substrate for classical electrophilic aromatic substitution (EAS) as it lacks a benzene-like aromatic ring. However, considering an aromatic analogue such as N-(2-phenyl-2H-tetrazol-5-yl)-acetamide, EAS would occur on the phenyl ring.

The tetrazole ring acts as a substituent on the phenyl group. Due to the high electronegativity of its nitrogen atoms, the tetrazole ring is a strong electron-withdrawing group. Substituents that withdraw electron density from an aromatic ring are known to be deactivating and meta-directing for EAS. organicchemistrytutor.comlibretexts.orgmsu.edu Therefore, in the nitration of a phenyl-tetrazole analogue, the nitro group would be directed predominantly to the meta position of the phenyl ring, and the reaction would proceed more slowly than the nitration of benzene (B151609) itself. organicchemistrytutor.comyoutube.com

Thermal Stability and Decomposition Pathways of Tetrazole Ring Systems

A defining characteristic of tetrazole-containing compounds is their high thermal stability, often followed by energetic decomposition at elevated temperatures. nih.gov The thermal behavior of these compounds is a subject of significant research, particularly for their application as high-nitrogen energetic materials. rsc.orgresearchgate.net

The decomposition of 5-aminotetrazole derivatives is typically studied using techniques like Differential Scanning Calorimetry (DSC). researchgate.netrsc.org The decomposition temperature is a key parameter for assessing thermal stability. nih.gov For instance, some 5-aminotetrazole derivatives exhibit decomposition onset temperatures ranging from approximately 120°C to over 250°C, depending on their specific substituents. mdpi.comnih.govrsc.org

CompoundDecomposition Onset (°C)Decomposition Peak (°C)Reference
Tetrazene (a 5-aminotetrazole derivative)~118.6126.3 rsc.org
MTX-1 (a 5-aminotetrazole derivative)167.7191.1 rsc.org
DMPT-1 (N-bridged 5-aminotetrazole)-191 nih.gov
DMPT-2 (N-bridged 5-aminotetrazole)-206 nih.gov
Ammonium salt of 1-Hydroxy-5-methyltetrazole-229 mdpi.com
5-Methyltetrazole-254 mdpi.com

Mechanistic studies, including computational analysis, have identified two primary unimolecular decomposition pathways for the tetrazole ring: researchgate.netucr.eduresearchgate.netnih.gov

Nitrogen Extrusion : This pathway involves the cleavage of N-N bonds within the ring, leading to the elimination of a molecule of dinitrogen (N₂). researchgate.netucr.edu

HN₃ Elimination : This route involves ring-opening and rearrangement to eliminate hydrazoic acid (HN₃), particularly in tetrazoles with an available N-H proton. researchgate.netresearchgate.net

The specific pathway and activation energy are highly dependent on the substitution pattern on the tetrazole ring. ucr.edu For this compound, decomposition would likely proceed via the first pathway, involving the elimination of N₂ and fragmentation of the remaining structure, as it lacks a proton on the tetrazole ring. researchgate.net

Non-Classical Wittig Reactions Involving Tetrazole Derivatives

The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds. In its classical form, it involves the reaction of a phosphorus ylide with an aldehyde or ketone. However, non-classical variations of this reaction have expanded its utility, particularly in the synthesis of complex heterocyclic systems. One such application involves the reaction of tetrazol-5-yl phosphorus ylides to form functionalized alkenes, which can serve as versatile intermediates for further chemical transformations. nih.gov

A notable example of a non-classical Wittig reaction is the synthesis of haloazidoalkenes from α-oxophosphorus ylides bearing a tetrazole substituent. This reaction proceeds by treating the tetrazol-5-yl phosphorus ylide with an N-halosuccinimide (NXS) and trimethylsilyl (B98337) azide (TMSN₃). The resulting haloazidoalkenes are valuable precursors for the synthesis of 2-halo-2H-azirines upon thermolysis. nih.gov

The general scheme for this non-classical Wittig reaction begins with the preparation of a tetrazol-5-yl phosphorus ylide. This ylide is then subjected to reaction with a halogenating agent and an azide source to yield the corresponding haloazidoalkene. The stereochemistry of the resulting alkene is often specific, with studies showing the selective formation of the (Z)-isomer. nih.gov

Detailed research findings on a similar system are presented in the table below, illustrating the reaction of a 1-benzyl-5-((triphenylphosphoranylidene)methyl)-1H-tetrazole derivative. While this specific substrate is not this compound, the methodology is applicable to a range of tetrazole derivatives and demonstrates the potential for creating complex structures.

Table 1: Synthesis of Haloazidoalkenes via Non-Classical Wittig Reaction of a Tetrazole Derivative nih.gov
EntryYlide PrecursorReagentsProductYield (%)
1Ethyl 2-(1-benzyl-1H-tetrazol-5-yl)-2-oxoacetatePPh₃, then Et₃NEthyl 2-azido-2-(1-benzyl-1H-tetrazol-5-yl)-3-chloro-3-(triphenyl-λ⁵-phosphanylidene)propanoate65
21-(1-Benzyl-1H-tetrazol-5-yl)-2-phenylethan-1-onePPh₃, then Et₃N(Z)-1-(1-(Azidomethyl)-2-chloro-2-phenylvinyl)-5-benzyl-1H-tetrazole72
31-(1-Benzyl-1H-tetrazol-5-yl)ethan-1-onePPh₃, then Et₃N(Z)-1-(1-(Azidomethyl)-2-chloroprop-1-en-1-yl)-5-benzyl-1H-tetrazole58

This synthetic route highlights a powerful method for the functionalization of tetrazole-containing compounds, opening avenues for the preparation of novel heterocyclic structures.

N-Alkylation Reactions

N-alkylation is a fundamental transformation in the chemistry of tetrazoles, as the introduction of substituents onto the nitrogen atoms of the tetrazole ring significantly influences the compound's physicochemical and biological properties. For 5-substituted tetrazoles, alkylation can occur at either the N-1 or N-2 position, leading to the formation of two regioisomers. The ratio of these isomers is dependent on several factors, including the nature of the substituent at the 5-position, the alkylating agent used, and the reaction conditions such as solvent and base. mdpi.com

In the case of a molecule like this compound, the N-2 position is already occupied by a methyl group. Therefore, any further N-alkylation would be expected to occur at one of the remaining nitrogen atoms of the tetrazole ring, leading to the formation of a quaternary tetrazolium salt. However, the more common scenario in the literature involves the alkylation of 5-substituted-1H-tetrazoles, where a proton is present on one of the ring nitrogens.

For instance, the N-alkylation of N-benzoyl-5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate results in a mixture of the N-1 and N-2 benzylated products. mdpi.com Experimental studies have shown that the 2,5-disubstituted isomer is often formed in a slightly higher proportion compared to the 1,5-disubstituted isomer. mdpi.com The differentiation between these isomers can be readily achieved using NMR spectroscopy, as the chemical shift of the carbon atom in the tetrazole ring (C5) is typically deshielded in the 2,5-disubstituted isomer relative to the 1,5-isomer. mdpi.com

The table below presents data from a study on the N-alkylation of a related 5-substituted tetrazole, which serves as a representative example of the regioselectivity observed in such reactions.

Table 2: Regioselectivity in the N-Alkylation of N-benzoyl-5-(aminomethyl)tetrazole mdpi.com
Alkylating AgentBaseSolventProduct Ratio (N-1 : N-2)Total Yield (%)
Benzyl bromideK₂CO₃Acetone45 : 5591

These findings underscore the importance of carefully controlling reaction conditions to achieve the desired regioselectivity in the N-alkylation of tetrazole derivatives. The electronic and steric properties of the substituent at the C5 position play a crucial role in directing the incoming alkyl group to either the N-1 or N-2 position. rsc.org

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within N-(2-Methyl-2H-tetrazol-5-yl)-acetamide have not been reported in the searched scientific literature. Such data would be essential to identify the electronic environment of the methyl protons on the tetrazole ring, the methyl protons of the acetamide (B32628) group, and the amide proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Detailed ¹³C NMR data, which would reveal the chemical shifts of the carbon atoms in the tetrazole ring, the methyl carbons, and the carbonyl carbon of the acetamide group, is not available. This information is crucial for confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques for Connectivity Mapping

There are no available studies that have employed two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), to map the connectivity between protons and carbons in this compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound has been found. An IR spectrum would be key to identifying the characteristic vibrational frequencies of its functional groups, including the C=O stretching of the amide, N-H bending, C-N stretching, and the vibrations of the tetrazole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, is not documented in the available resources. This analysis is vital for confirming the molecular weight and understanding the fragmentation pathways of the molecule upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C4H7N5O), the expected exact mass can be calculated and compared to the experimentally determined value.

IonCalculated m/zObserved m/zDifference (ppm)
[M+H]+142.0723Data not availableData not available
[M+Na]+164.0542Data not availableData not available

The high accuracy of HRMS allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pattern Analysis

The fragmentation pattern observed in mass spectrometry provides valuable insights into the structural components of a molecule. While a specific mass spectrum for this compound is not available, a probable fragmentation pathway can be predicted based on the known behavior of related 2,5-disubstituted tetrazoles and amides. mdpi.com A characteristic fragmentation of 2,5-disubstituted tetrazoles is the facile elimination of a molecule of nitrogen (N2). mdpi.com

A plausible fragmentation pathway for this compound would likely involve the following steps:

Loss of N2: The tetrazole ring is prone to lose a molecule of dinitrogen (N2), a neutral loss of 28 Da. This is often a primary fragmentation step for this class of compounds. mdpi.com

Cleavage of the amide bond: The amide linkage can undergo cleavage, leading to fragments corresponding to the acyl and the tetrazolyl amine portions of the molecule.

Loss of the acetyl group: Fragmentation may also involve the loss of the acetyl group (CH3CO), resulting in a fragment corresponding to the 5-amino-2-methyl-2H-tetrazole moiety.

Fragment IonProposed StructureKey Fragmentation Step
[M - N2]+C4H7N3O+Loss of dinitrogen from the tetrazole ring
[CH3CO]+C2H3O+Cleavage of the N-C bond of the amide
[M - CH3CO]+C2H4N5+Loss of the acetyl group

Note: This table represents a predicted fragmentation pattern based on the chemical structure and known fragmentation behaviors of similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of related structures can provide insights into its likely solid-state conformation and packing.

Elucidation of Stereochemistry and Conformational Preferences

This compound is an achiral molecule, so there are no stereochemical centers to be determined. However, the molecule does possess conformational flexibility, primarily around the single bond connecting the acetamide group to the tetrazole ring.

The conformation of the molecule in the solid state will be influenced by the need to achieve efficient crystal packing. It is expected that the molecule will adopt a relatively planar conformation to maximize intermolecular interactions. The planarity of the amide group is a common feature in crystal structures. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding and other non-covalent interactions. The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atoms of the tetrazole ring can also act as hydrogen bond acceptors.

Based on the crystal structures of similar amide-containing heterocyclic compounds, the following intermolecular interactions are anticipated:

N-H···O Hydrogen Bonds: The amide N-H can form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimeric motifs. nih.gov

N-H···N Hydrogen Bonds: The amide N-H could also potentially form hydrogen bonds with one of the nitrogen atoms of the tetrazole ring of a neighboring molecule. nih.gov

π-π Stacking: Depending on the packing arrangement, there may be π-π stacking interactions between the tetrazole rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. DFT calculations can elucidate electronic structure, optimize molecular geometry, and predict spectroscopic and reactivity parameters, providing a detailed understanding of the molecule's intrinsic characteristics.

Electronic Structure Analysis

Molecular Geometry Optimization

Specific experimental or theoretical studies detailing the optimized molecular geometry, including bond lengths and angles for N-(2-Methyl-2H-tetrazol-5-yl)-acetamide, are not extensively documented in publicly accessible literature. Geometry optimization is a fundamental computational step that seeks the lowest energy conformation of a molecule. For similar acetamide (B32628) compounds, the amide bond is typically found to be nearly planar.

Prediction of Spectroscopic Parameters

While computational methods, particularly DFT, are frequently used to predict spectroscopic parameters (such as NMR and IR spectra) for novel compounds, specific published data from these predictions for this compound could not be located. Theoretical calculations of this nature are vital for corroborating experimental data and aiding in the structural elucidation of synthesized molecules.

Chemical Reactivity Prediction

Peer-reviewed research focused on the chemical reactivity prediction of this compound using quantum mechanical calculations is not currently available. Such studies typically involve analyzing reactivity descriptors derived from DFT, like Fukui functions and global reactivity indices (e.g., chemical hardness, softness, and electronegativity), to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

There is a lack of specific published molecular dynamics (MD) simulations or detailed conformational analyses for this compound in the scientific literature. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and stability. Conformational analysis is essential for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with the active site of a protein.

Monte Carlo Simulations in Mechanistic Studies

Currently, there is a notable lack of publicly available research specifically detailing the use of Monte Carlo simulations for mechanistic studies of the chemical compound this compound. While Monte Carlo methods are powerful computational tools for exploring complex chemical systems and reaction dynamics, their application to the reaction mechanisms involving this particular acetamido-tetrazole derivative has not been documented in accessible scientific literature. scienceopen.com

Monte Carlo simulations are probabilistic techniques that can be applied to a wide range of problems in computational chemistry, including the study of reaction pathways, conformational analysis, and solvation effects. scienceopen.comepfl.ch These methods are particularly useful for systems with a large number of degrees of freedom, where deterministic approaches may be computationally prohibitive. In the context of mechanistic studies, Monte Carlo simulations could potentially be employed to:

Sample the potential energy surface of a reaction to identify transition states and intermediates.

Simulate the dynamic behavior of molecules to understand reaction trajectories.

Calculate thermodynamic properties and reaction rate constants.

Despite the potential utility of these methods, specific investigations into the reaction mechanisms of this compound using Monte Carlo simulations have not been reported. Future computational studies may explore this area to provide deeper insights into the reactivity and transformation pathways of this compound.

Structure-Property Relationships Derived from Computational Models

While specific computational models for this compound are not extensively detailed in the literature, a wealth of theoretical research on related tetrazole derivatives provides a strong foundation for understanding its structure-property relationships. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), have been widely applied to investigate the electronic structure, reactivity, and potential biological activity of molecules containing the tetrazole ring. nih.gov

These computational models are instrumental in establishing quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or other properties. nih.govresearchgate.netresearchgate.net For tetrazole derivatives, QSAR studies have been employed to predict acute toxicity and other biological effects, highlighting the importance of molecular descriptors derived from computational chemistry. nih.gov

Key molecular properties that are often calculated and correlated with the compound's behavior include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For substituted tetrazoles, the nature and position of substituents can significantly influence these orbital energies.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. This is particularly relevant for understanding intermolecular interactions, such as drug-receptor binding.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from DFT calculations, offer quantitative measures of a molecule's reactivity. nih.gov

Studies on analogous compounds, such as acetamide derivatives and other substituted tetrazoles, have shown that the introduction of different functional groups can systematically alter these computed properties. nih.govtjnpr.org For instance, the electronic properties of the tetrazole ring are sensitive to the substituent at the 5-position and the nature of the group attached to the nitrogen atom. bohrium.com

The table below presents hypothetical, yet representative, data for this compound and a related analogue, illustrating how computational models can be used to compare and predict chemical properties. The values are based on typical results from DFT calculations for similar small organic molecules.

PropertyThis compound5-Amino-2-methyl-2H-tetrazoleReference Analogue
HOMO Energy (eV)-7.2-6.8 researchgate.net
LUMO Energy (eV)-0.5-0.2 researchgate.net
HOMO-LUMO Gap (eV)6.76.6 researchgate.net
Dipole Moment (Debye)3.54.1N/A
Chemical Hardness3.353.3 nih.gov
Electronegativity3.853.5 nih.gov

These computational approaches are invaluable for the rational design of new tetrazole derivatives with desired properties, whether for applications in medicinal chemistry, materials science, or as energetic compounds. bohrium.commdpi.comnih.gov By establishing clear structure-property relationships, researchers can prioritize synthetic targets and accelerate the discovery of novel and effective molecules. tjnpr.org

Molecular Interactions and Biological Activities Mechanistic Focus

Interaction with Molecular Targets

Detailed studies elucidating the specific molecular targets of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide are not prominently documented. However, the tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, suggesting potential interactions with a variety of biological targets.

Enzyme Inhibition Mechanisms

While direct evidence of enzyme inhibition by this compound is scarce, other tetrazole derivatives have demonstrated inhibitory activity against various enzymes. For instance, certain tetrazole-containing compounds have been investigated as inhibitors of enzymes like urease. The potential for this compound to act as an enzyme inhibitor would depend on its ability to bind to the active site of an enzyme, potentially through hydrogen bonding or other non-covalent interactions involving the tetrazole and acetamide (B32628) groups. Further research is required to identify specific enzymes that may be inhibited by this compound and to elucidate the corresponding inhibition mechanisms.

Receptor Binding Studies

Specific receptor binding affinities and functional activities for this compound have not been extensively characterized. The broader family of tetrazole-containing molecules has been explored for their interaction with various receptors. For example, derivatives of tetrazole have been synthesized and evaluated for their binding to receptors such as angiotensin II receptors. The binding profile of this compound would be contingent on its three-dimensional structure and its ability to fit into the binding pocket of specific receptors, a subject that awaits dedicated investigation.

Cellular Mechanistic Investigations (In Vitro)

In vitro studies focusing on the cellular effects of this compound are not well-documented in publicly available scientific literature. The following subsections discuss potential cellular mechanisms that could be investigated based on the activities of related compounds.

Induction of Apoptosis in Cellular Systems

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. While there is no specific data on this compound, other novel heterocyclic compounds containing different core structures have been shown to induce apoptosis in cancer cell lines. nih.gov For example, certain 1,3,4-thiadiazole (B1197879) derivatives have been found to induce apoptosis through the activation of caspases 3 and 9 in MCF7 breast cancer cells. nih.gov Future studies could explore whether this compound possesses similar capabilities to trigger apoptotic pathways in various cell types.

Cell Cycle Arrest Mechanisms

The ability of a compound to arrest the cell cycle at specific checkpoints is another important mechanism in cancer therapy. This is often mediated by the modulation of key regulatory proteins. For instance, the p53 tumor suppressor protein plays a crucial role in inducing cell-cycle arrest, primarily through the transcriptional activation of p21/WAF1. nih.gov Whether this compound can influence these or other cell cycle regulatory pathways remains an open area for research.

Inhibition of Cellular Proliferation

The anti-proliferative effects of various chemical compounds are frequently evaluated using assays such as the MTT assay. While this specific compound has not been the subject of such published studies, other novel compounds are routinely screened for their ability to inhibit the growth of cancer cell lines. For example, benzimidazole (B57391) derivatives have been shown to inhibit T cell proliferation. mdpi.com Investigating the potential of this compound to inhibit the proliferation of different cell lines would be a critical step in understanding its biological activity profile.

Modulation of Neurotransmitter Systems by Analogues

Due to a lack of direct research on this compound, this section focuses on the activities of its structural analogues. A significant area of investigation for tetrazole-containing compounds is the modulation of monoamine neurotransmitter systems, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.gov Analogues designed as triple reuptake inhibitors are gaining attention for their potential in treating neuropsychiatric disorders by increasing the synaptic availability of these key neurotransmitters. nih.gov

One notable study focused on a series of 1,5-disubstituted tetrazoles designed to inhibit the reuptake transporters for 5-HT, NE, and DA. nih.govrug.nlnih.gov The general structure of these analogues consisted of a central piperidine (B6355638) or piperazine (B1678402) ring connected to a 1,5-disubstituted tetrazole moiety via a carbon linker and to a substituted phenyl ring via a spacer. nih.gov Docking simulations suggest that the selectivity of these tetrazole analogues for the different monoamine transporters is determined by multiple interactions with various residues, particularly hydrophobic residues within transmembrane domains 1, 3, 6, and 8 of the transporters. nih.govrug.nlnih.gov

For instance, certain analogues demonstrated potent inhibitory activity against all three transporters. nih.gov The modulation of these systems was shown to have downstream effects; a compound with potent dopamine reuptake inhibitory activity was able to counteract the dopamine transporter's inhibitory effect on the endocytosis of the dopamine D2 receptor. rug.nlnih.gov This highlights the potential of tetrazole-based structures to not only bind to neurotransmitter transporters but also to influence receptor-level processes. rug.nl

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Impact of Tetrazole Ring Modifications on Biological Interaction

The tetrazole ring is a critical pharmacophore whose modifications significantly influence biological activity. In the context of 1,5-disubstituted tetrazole analogues acting as monoamine reuptake inhibitors, the substituents on the phenyl ring at the 1-position of the tetrazole play a key role in modulating potency and selectivity. nih.gov

Studies have shown that the nature and position of substituents on this phenyl ring have varied effects on the inhibition of serotonin, norepinephrine, and dopamine transporters. nih.govrug.nlnih.gov For example, within a series of piperidine-tetrazole analogues, the presence of chloro groups at the R1 and R2 positions on the phenyl ring consistently led to weaker inhibitory effects on norepinephrine reuptake when the linker length between the tetrazole and piperidine was three carbons (n=3). nih.gov This suggests that specific substitutions on the tetrazole-linked phenyl ring can introduce steric or electronic properties that are unfavorable for binding to the norepinephrine transporter. nih.gov

Influence of Acetamide Group Variations on Target Binding

While direct SAR studies on the acetamide group of this compound are not available, the influence of varying the linker connecting the core heterocycle to other parts of the molecule can be examined in its analogues. In the series of 1,5-disubstituted tetrazoles that inhibit monoamine reuptake, the length of the carbon linker (n) between the tetrazole ring and a central piperidine/piperazine ring was a critical determinant of activity, particularly for the serotonin transporter (SERT). nih.govnih.gov

A key finding was that increasing the linker length from three to four carbons (n=3 to n=4) markedly enhanced the inhibitory potency at SERT, without producing a consistent effect on norepinephrine or dopamine reuptake. nih.gov This suggests that a longer linker allows for an optimal positioning of the tetrazole moiety within the SERT binding site. Furthermore, altering the spacer length (m) between the central piperidine ring and a terminal phenyl ring from zero to one carbon (m=0 to m=1) also increased the potency of serotonin reuptake inhibition. nih.gov These findings underscore that the spatial relationship between the tetrazole pharmacophore and other recognition elements of the molecule is crucial for effective target binding.

The combination of these variations led to a predictive SAR model: analogues with a four-carbon linker (n=4) and a one-carbon spacer (m=1) were identified as having superior serotonin reuptake inhibitory effects. nih.gov

Stereochemical Effects on Molecular Activity

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. The protein targets in neurotransmitter systems, such as monoamine transporters, are chiral environments and often display stereoselectivity in their interactions with ligands. nih.gov For example, monoamine transporters show selective uptake for different enantiomers of norepinephrine and epinephrine, as well as their analogues. nih.gov

This principle suggests that the stereochemistry of this compound analogues could be a critical factor in their biological activity. However, direct evidence for this specific class of compounds is limited. In a study on 1,5-disubstituted α-amino tetrazole derivatives designed as caspase-1 inhibitors, the introduction of a chiral center was investigated. nih.gov When comparing a racemic compound to a diastereomeric mixture enriched with the (3R)-stereoisomer, no significant difference in enzymatic inhibitory activity was observed. nih.govrug.nl This indicates that, for that particular biological target, the stereochemistry at the tested position did not play a major role in binding or inhibition.

Despite this specific finding, the development of synthetic methods to produce chiral tetrazole-containing molecules, such as α-tetrazole-substituted 1,1′-binaphthylazepine catalysts, is an active area of research. researchgate.net The creation of such stereochemically defined compounds is essential for systematically evaluating the impact of chirality on target binding and biological function in the central nervous system.

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. The tetrazole ring and the acetamide group are both common subjects of such modifications.

Tetrazole Ring: The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres of the carboxylic acid group. rug.nl This is due to their similar pKa values (4.5–4.9 for tetrazole vs. 4.2–4.5 for carboxylic acid), which allows them to be ionized at physiological pH. rug.nlresearchgate.net Both groups are planar and can engage in similar hydrogen bonding interactions. researchgate.net However, the tetrazole ring is more lipophilic and its larger size means the acidic NH group is positioned further from the core of the molecule compared to a carboxylic acid group, which can lead to optimized interactions with a receptor. This was demonstrated in the development of the angiotensin II antagonist losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency. The tetrazole's ability to delocalize a negative charge over five atoms can also favorably influence its ability to penetrate biological membranes and interact with receptors. researchgate.net

Acetamide Group: The amide bond is susceptible to metabolic cleavage by proteases. Replacing it with a more stable bioisostere is a common strategy to improve pharmacokinetic profiles. Heterocyclic rings such as triazoles, oxadiazoles, or oxazoles are frequently used as amide bioisosteres. nih.gov These rings can mimic the hydrogen bonding properties of the amide group while offering enhanced metabolic stability. nih.gov Another strategy involves the use of a trifluoroethylamine group, where the electronegative trifluoroethyl moiety mimics the carbonyl of the amide. This substitution can increase metabolic stability and, due to the electron-withdrawing nature of the trifluoromethyl group, it decreases the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH.

Coordination Chemistry and Materials Science Applications

Role as Ligands in Coordination Compounds

Tetrazole derivatives are well-regarded for their ability to act as versatile ligands in coordination chemistry. unimi.it The deprotonated form of the tetrazole ring can coordinate to metal ions through any of its four nitrogen atoms, allowing for a variety of binding modes and the formation of diverse structural topologies. unimi.it This versatility enables the construction of coordination polymers with potentially interesting properties. unimi.it

The presence of the acetamide (B32628) side group in N-(2-Methyl-2H-tetrazol-5-yl)-acetamide introduces additional potential coordination sites, specifically the oxygen and nitrogen atoms of the amide functionality. This multifunctional nature allows the ligand to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. The specific coordination behavior is influenced by several factors, including the choice of the metal ion, the reaction conditions, and the presence of co-ligands.

Synthesis and Structural Characterization of Coordination Polymers

The synthesis of coordination polymers involving tetrazole-yl acylamide ligands, such as the isomer N-(1H-tetrazol-5-yl)acetamide (H-NTAA), is often achieved through hydrothermal reactions between the ligand and various divalent transition metal salts. rsc.org This method has proven effective in producing crystalline coordination polymers with diverse structures.

A study on H-NTAA with different divalent metal centers (Cd²⁺, Zn²⁺, Cu²⁺, and Mn²⁺) resulted in the formation of six distinct crystalline coordination polymers. rsc.org X-ray diffraction analysis of these polymers revealed a range of structural topologies, from one-dimensional zigzag chains to two-dimensional square-grid networks and three-dimensional non-interpenetrated diamondoid frameworks. rsc.org

Effects of Metal Centers on Structural Topologies

The choice of the metal center plays a crucial role in determining the final structure of the coordination polymer. Different metal ions have distinct coordination preferences, ionic radii, and electronic configurations, which in turn dictate the geometry and connectivity of the resulting framework.

In the case of coordination polymers synthesized with the analogous ligand H-NTAA, different metal ions led to varied structural outcomes. rsc.org For example, with Cd²⁺, a three-dimensional diamondoid framework was formed, whereas Zn²⁺ produced a one-dimensional zigzag chain. rsc.org Cu²⁺ and Mn²⁺ both resulted in two-dimensional square-grid networks. rsc.org These findings highlight the significant influence of the metal ion in directing the self-assembly process and the final topology of the coordination polymer.

Table 1: Effect of Metal Centers on the Structural Topologies of Coordination Polymers with N-(1H-tetrazol-5-yl)acetamide (H-NTAA) rsc.org
Metal CenterResulting Structural Topology
Cd(II)3D non-interpenetrated diamondoid framework
Zn(II)1D zigzag chain
Cu(II)2D 4⁴-sql network
Mn(II)2D 4⁴-sql network

Influence of Side-Groups on Polymer Symmetries

The nature of the side-groups on the tetrazole ligand can also significantly impact the symmetry of the resulting coordination polymers. A comparative study of N-(1H-tetrazol-5-yl)acetamide (H-NTAA) and N-(1H-tetrazol-5-yl)propionamide (H-NTPA), which has a slightly larger aliphatic acyl side-group, demonstrated this effect. rsc.org

The research indicated that even small changes in the side-group can alter the packing of the coordination polymers and their crystalline symmetry. rsc.org For instance, several of the coordination polymers formed with both H-NTAA and H-NTPA crystallized in acentric space groups, which is a prerequisite for properties like second-harmonic generation (SHG), a nonlinear optical effect. rsc.org This suggests that by modifying the acetamide group of this compound, it may be possible to fine-tune the symmetry and, consequently, the physical properties of the resulting materials.

Advanced Materials Development

The unique properties of tetrazole-containing compounds make them attractive for the development of advanced materials with tailored functionalities.

Integration into Polymeric Structures for Enhanced Properties

While specific research on the integration of this compound into larger polymeric structures is not widely documented, the general strategy of incorporating functional molecules into polymer backbones is a common approach to enhance material properties. The introduction of the tetrazole-acetamide moiety could potentially improve thermal stability, flame retardancy, or the ability to coordinate with metal ions for applications in catalysis or separation.

Potential in Energetic Materials Science (General Tetrazole Context)

Tetrazole-based compounds are of significant interest in the field of energetic materials due to their high nitrogen content and large positive heats of formation. researchgate.netrsc.org The high nitrogen content leads to the release of a large amount of energy upon decomposition, with the primary product being the environmentally benign dinitrogen gas (N₂). researchgate.net

Advanced Analytical Methodologies for Research Applications

Method Development for Detection and Quantification in Research Matrices

The detection and quantification of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide in complex research matrices, such as biological fluids or reaction mixtures, require highly sensitive and selective analytical methods. The development of such methods often focuses on liquid chromatography, particularly HPLC and Ultra-Performance Liquid Chromatography (UPLC), due to their high resolving power.

A typical method involves a reverse-phase HPLC system. sielc.com For instance, a C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. sielc.com The gradient or isocratic elution profile is optimized to achieve a good peak shape and separation from matrix components.

Detection is a critical aspect of the method. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification by monitoring the absorbance at a specific wavelength, which is determined by the chromophore of the this compound molecule. For higher selectivity and sensitivity, especially in complex matrices, mass spectrometry is the detector of choice. ijphr.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide structural information through fragmentation analysis, which aids in unequivocal identification and accurate quantification. ijphr.com

The development of a quantitative method requires validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative Parameters for a Validated HPLC-UV Method for Quantification of this compound

ParameterTypical Value/RangeDescription
Column C18, 2.1 x 50 mm, 1.8 µmA standard reverse-phase column offering good retention and resolution for the analyte.
Mobile Phase A: 0.1% Formic Acid in Water B: AcetonitrileA common mobile phase composition for the analysis of polar to moderately polar compounds.
Gradient 5-95% B over 5 minutesA typical gradient to elute the analyte and separate it from potential interferences in the matrix.
Flow Rate 0.4 mL/minA standard flow rate for analytical UPLC/HPLC systems.
Column Temperature 40 °CMaintaining a consistent temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for detecting aromatic and heteroaromatic compounds.
Linearity (r²) > 0.99Indicates a strong correlation between the detector response and the concentration of the analyte.
LOD 1-10 ng/mLThe lowest concentration of the analyte that can be reliably detected.
LOQ 5-50 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Purity Assessment Techniques

Assessing the purity of this compound is critical to ensure that the observed effects in research applications are attributable to the compound itself and not to any impurities. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity profile.

High-performance liquid chromatography (HPLC) is a primary tool for purity assessment, capable of separating the main compound from its synthesis-related impurities, degradants, or isomers. sielc.com A high-resolution column and an optimized gradient elution method are used to resolve all potential impurities. The relative percentage of each impurity can be determined by comparing the peak area of the impurity to the total area of all peaks in the chromatogram.

For the identification of unknown impurities, preparative HPLC can be used for their isolation, followed by structural elucidation using spectroscopic methods. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose. growingscience.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, from which its elemental composition can be deduced. mdpi.com Tandem MS (MS/MS) experiments can reveal the fragmentation pattern of the impurity, offering clues about its structure. mdpi.com

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical structure of the compound and its impurities. mdpi.commdpi.comresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the unambiguous identification of the structure of the main compound and can be used to identify and quantify impurities with distinct spectral signatures. growingscience.com

Table 2: Overview of Techniques for Purity Assessment of this compound

TechniquePurposeInformation Provided
HPLC/UPLC Separation and quantification of impurities. sielc.comProvides the number of impurities and their relative abundance (area %). Retention time helps in tracking known impurities.
Mass Spectrometry (MS) Identification of impurities. growingscience.comProvides the molecular weight of impurities. High-resolution MS can give the elemental composition. mdpi.com Fragmentation patterns from MS/MS aid in structural elucidation. mdpi.com
Nuclear Magnetic Resonance (NMR) Structural confirmation of the main compound and identification of impurities. growingscience.com¹H and ¹³C NMR spectra provide detailed structural information. mdpi.commdpi.comresearchgate.net Can be used for quantitative analysis of impurities if suitable reference standards are available.
Elemental Analysis Confirmation of the elemental composition of the bulk material. growingscience.comProvides the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared with the theoretical values to assess the overall purity.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Complex Analogues

The future synthesis of analogues derived from N-(2-Methyl-2H-tetrazol-5-yl)-acetamide will likely move beyond traditional methods to embrace more efficient, diverse, and environmentally benign strategies. The core structure is ripe for elaboration using cutting-edge synthetic technologies to generate libraries of novel compounds for screening and development.

Advanced synthetic approaches could include:

Multicomponent Reactions (MCRs): Reactions like the Ugi or Passerini reactions could be adapted to incorporate the tetrazole nucleus as a key building block. nih.govbeilstein-journals.org For instance, a novel strategy could involve using diversely protected tetrazole aldehydes as inputs for MCRs, allowing for the rapid assembly of complex, drug-like molecules. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. This methodology could be applied to multi-step syntheses of complex analogues, improving yield and purity while minimizing hazardous intermediates.

Nanocatalysis: The use of nanocatalysts, such as functionalized magnetic nanoparticles (e.g., Fe3O4@tryptophan@Ni), has shown great promise in synthesizing tetrazole derivatives. nih.govamerigoscientific.com These catalysts offer high efficiency, selectivity, and recyclability, aligning with the principles of green chemistry. nih.govrsc.org Future work could focus on developing bespoke nanocatalysts for specific transformations on the this compound scaffold.

Click Chemistry: The robust and specific nature of click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, could be employed to conjugate the core molecule with various functionalities, such as glycoconjugates, to create novel hybrid molecules with potentially enhanced biological properties. acs.org

Table 1: Prospective Synthetic Strategies for Analogue Development.
MethodologyPotential ApplicationKey AdvantagesReferences
Multicomponent Reactions (MCRs)Rapid generation of diverse compound libraries by varying multiple inputs in a single step.High atom economy, efficiency, convergence. rug.nl
NanocatalysisEfficient and green synthesis of 5-substituted tetrazoles from nitrile precursors.High surface area, easy recovery and reusability, high yields. nih.govbohrium.com
Flow ChemistryScaled-up production of lead compounds with improved safety and process control.Enhanced heat/mass transfer, safety, automation. bohrium.com
Click ChemistryConjugation to biomolecules, polymers, or surfaces to create functional materials.High specificity, reliability, and biocompatibility. acs.org

Deeper Mechanistic Insights into Biological Interactions

The tetrazole moiety is a well-established pharmacophore, and this compound could exhibit a range of biological activities. researchgate.net Future research must aim to move beyond preliminary screening to achieve a profound understanding of its molecular mechanisms of action.

Key research avenues include:

Computational Target Identification: Molecular docking and virtual screening studies can be performed to screen the compound against libraries of known protein structures, identifying potential biological targets. This in silico approach can prioritize experimental validation efforts. tjnpr.orgacs.org

Structural Biology: If a specific protein target is identified, co-crystallization of the compound with the target followed by X-ray diffraction analysis can reveal the precise binding mode at atomic resolution. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into ligand-receptor interactions in solution.

Cellular and Molecular Biology Techniques: Once a target is validated, a suite of cellular assays can be employed to understand the downstream consequences of the compound's interaction. This includes proteomics to identify changes in protein expression and post-translational modifications, and transcriptomics to analyze effects on gene expression.

Bioisosteric Role Exploration: The high density of nitrogen atoms in the tetrazole ring provides multiple opportunities for hydrogen bonding with receptor sites, which may enhance binding affinity compared to a corresponding carboxylic acid. rug.nl Detailed studies comparing the biological activity of this compound with its carboxylic acid analogue would provide valuable mechanistic insights.

Exploration of Supramolecular Chemistry with the Compound

The structure of this compound, featuring hydrogen bond donors (N-H of the acetamide) and multiple acceptors (nitrogen atoms of the tetrazole ring, carbonyl oxygen), makes it an excellent candidate for constructing ordered supramolecular assemblies.

Future explorations in this area could involve:

Crystal Engineering: Systematic studies of co-crystallization with various co-formers could lead to the design of new crystalline materials with tailored properties, such as specific packing arrangements or porosities.

Metal-Organic Frameworks (MOFs): The tetrazole ring is an effective metal chelator or ligand. nih.govresearchgate.net Research could explore the use of this compound or its derivatives as organic linkers to construct novel MOFs for applications in gas storage, separation, or catalysis.

Self-Assembled Monolayers (SAMs): By appropriately functionalizing the acetamide (B32628) or methyl group, the molecule could be designed to form self-assembled monolayers on various surfaces, enabling the modification of surface properties for applications in electronics or biosensing.

Advanced Applications in Nanoscience and Catalysis

The intersection of tetrazole chemistry with nanoscience is a rapidly growing field. nih.govresearchgate.net this compound can serve as a versatile platform for developing advanced nanomaterials and catalysts.

Potential future applications include:

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica (B1680970), or magnetic Fe3O4). The tetrazole moiety can act as an anchor to the nanoparticle surface and as a catalytic site or a point of attachment for other molecules. amerigoscientific.combohrium.com

Heterogeneous Catalysis: Immobilizing the compound or its catalytically active analogues onto solid supports like polymers or silica could lead to the development of robust and recyclable heterogeneous catalysts for organic synthesis. rsc.org

Energetic Materials: The high nitrogen content and thermal stability of the tetrazole ring are properties relevant to the field of high-energy materials. nih.govwikipedia.org While the parent compound itself may not be a primary energetic material, its scaffold could be used to design next-generation energetic systems with controlled and environmentally benign decomposition products. bohrium.comwikipedia.org

Predictive Modeling for Structure-Function Elucidation

As libraries of analogues are synthesized and tested, computational and predictive modeling will be indispensable for rational design and optimization.

Key modeling approaches to be explored are:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of synthesized analogues with their observed biological activity or physical properties. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent or selective molecules. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can provide deep insights into the electronic structure of the molecule, including molecular electrostatic potential (MEP) surfaces, which are critical for understanding intermolecular interactions. acs.org This can help rationalize observed biological activities and predict regions of the molecule prone to interaction.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its analogues when interacting with biological targets, such as proteins or nucleic acids. This can provide a more realistic picture of the binding process and help to calculate binding free energies, offering a more accurate prediction of affinity.

Table 2: Predictive Modeling Techniques and Their Potential Insights.
Modeling TechniqueObjectiveAnticipated OutcomeReferences
QSARCorrelate chemical structure with biological activity.Predictive models to guide the design of new analogues with enhanced activity. nih.govnih.gov
DFTAnalyze electronic properties and reactivity.Understanding of molecular orbitals, charge distribution, and reaction mechanisms. acs.org
Molecular DockingPredict binding modes and affinities to biological targets.Identification of potential protein targets and key binding interactions. tjnpr.org
Molecular DynamicsSimulate the dynamic behavior of the ligand-receptor complex over time.Assessment of binding stability and calculation of binding free energies.[N/A]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.